molecular formula C17H22N4O3 B2776263 N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide CAS No. 871211-12-0

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B2776263
CAS No.: 871211-12-0
M. Wt: 330.388
InChI Key: PXQDHFHJSPVQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclopentyl group, a furan-2-carbonyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core piperazine ring. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is studied for its potential as a bioactive molecule. It can be used to probe biological pathways and study the effects of various biochemical processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-cyanocyclopentyl)pentanamide

  • Furan-2-carbonyl piperazine derivatives

  • Cyanocyclopentyl derivatives

Uniqueness: N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to perform functions that are not possible with other similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c18-13-17(5-1-2-6-17)19-15(22)12-20-7-9-21(10-8-20)16(23)14-4-3-11-24-14/h3-4,11H,1-2,5-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQDHFHJSPVQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.